molecular formula C12H7ClF3N3O2S B2441456 5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318239-39-3

5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B2441456
CAS RN: 318239-39-3
M. Wt: 349.71
InChI Key: BPQPXFWMWOJZOG-UHFFFAOYSA-N
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Description

The compound “5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also includes a sulfonyl group attached to a chlorophenyl group, a trifluoromethyl group, and a nitrile group .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including esterification, hydrazination, salt formation, and cyclization . The specific synthesis process for this compound is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The pyrazole ring, a five-membered ring with two nitrogen atoms, is a key feature of the molecule. The sulfonyl group attached to the chlorophenyl group, the trifluoromethyl group, and the nitrile group all contribute to the overall structure .

Scientific Research Applications

Antiviral Activity

Starting from 4-chlorobenzoic acid, researchers synthesized ten new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. Among these, compounds 7b and 7i exhibited significant anti-tobacco mosaic virus (TMV) activity . This antiviral potential makes the compound a promising candidate for further investigation in antiviral drug development.

Other Biological Activities

Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been associated with various biological activities. While the compound has demonstrated antiviral effects, it’s worth exploring its potential in other areas:

Chemical Synthesis and Structure

The compound’s synthesis involves several steps, starting from 4-chlorobenzoic acid. Esterification, hydrazination, salt formation, and cyclization lead to the formation of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, which is then converted into the title sulfonamides . Confirmatory analyses include NMR, IR, and elemental analysis.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, investigation of its chemical reactions, and evaluation of its potential biological activities .

properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3O2S/c1-19-11(9(6-17)10(18-19)12(14,15)16)22(20,21)8-4-2-7(13)3-5-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQPXFWMWOJZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

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